4-methyl-N-[2-(6-{[3-(morpholin-4-yl)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound, also known as F2009-0217, HMS2976C14, or SMR000807445, is the CB1 receptor . The CB1 receptor is the main receptor in the endocannabinoid system that is responsible for regulating several physiological and cognitive processes .
Mode of Action
The compound acts as a signaling specific inhibitor of the CB1 receptor (CB1-SSi) . This unique mechanism of action allows it to specifically target the activity of the CB1 mediating the pathological hyperactivity of the receptors, leaving basal physiological functions undisturbed .
Biochemical Pathways
The compound affects the endocannabinoid system , which plays a crucial role in various physiological processes such as mood, memory, pain sensation, and appetite . By inhibiting the hyperactivity of the CB1 receptor, the compound can potentially modulate these processes .
Pharmacokinetics
The pharmacokinetic properties of the compound are currently under investigation. A phase 1 clinical study has been conducted to assess the safety, tolerability, and the pharmacokinetic characteristics of the compound . The study found that the compound has good tolerability and demonstrates encouraging safety and plasma exposure characteristics for further clinical development .
Result of Action
The compound aims to treat cognitive deficits caused by hyperactivity of the CB1 receptor, which is caused by a malfunctioning of the endogenous endocannabinoid system . Recent studies have shown that cognitive disorders linked to Down syndrome (Trisomy 21) involved the hyperactivation of the CB1 receptor .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-N-[2-[6-(3-morpholin-4-ylpropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O2/c1-17-3-5-18(6-4-17)22(30)24-11-9-21-26-25-20-8-7-19(27-29(20)21)23-10-2-12-28-13-15-31-16-14-28/h3-8H,2,9-16H2,1H3,(H,23,27)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEMGRBMPAKHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.